molecular formula C21H16F3N5O B2988952 4-Morpholino-2-(2-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile CAS No. 477872-96-1

4-Morpholino-2-(2-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile

Cat. No.: B2988952
CAS No.: 477872-96-1
M. Wt: 411.388
InChI Key: QLNABUAQOLAWJO-UHFFFAOYSA-N
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Description

4-Morpholino-2-(2-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile is a pyrimidine derivative characterized by a morpholino group at position 4, a 2-pyridinyl substituent at position 2, and a 3-(trifluoromethyl)phenyl group at position 6, with a carbonitrile moiety at position 5. This compound’s structural complexity confers unique physicochemical properties, including enhanced solubility (due to the morpholino group) and metabolic stability (imparted by the trifluoromethyl group). Its molecular formula is C₂₁H₁₆F₃N₅O, with a molecular weight of 427.39 g/mol. The 2-pyridinyl group facilitates π-π stacking interactions, which are critical for binding to biological targets such as kinases .

Properties

IUPAC Name

4-morpholin-4-yl-2-pyridin-2-yl-6-[3-(trifluoromethyl)phenyl]pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N5O/c22-21(23,24)15-5-3-4-14(12-15)18-16(13-25)20(29-8-10-30-11-9-29)28-19(27-18)17-6-1-2-7-26-17/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNABUAQOLAWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2C#N)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholino-2-(2-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases, solvents like dimethyl sulfoxide (DMSO), and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Morpholino-2-(2-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives with altered functional groups .

Mechanism of Action

The mechanism of action of 4-Morpholino-2-(2-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and related pyrimidine derivatives:

Compound Substituents Molecular Weight (g/mol) Key Properties Reference
4-Morpholino-2-(2-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile (Target) 4-Morpholino, 2-(2-pyridinyl), 6-[3-(trifluoromethyl)phenyl] 427.39 High solubility (morpholino), metabolic stability (CF₃), π-π interactions (pyridinyl)
4-(4-Chlorophenyl)-6-morpholino-2-(3-pyridinyl)-5-pyrimidinecarbonitrile 4-(4-Chlorophenyl), 6-Morpholino, 2-(3-pyridinyl) 377.84 Reduced lipophilicity (Cl), moderate kinase inhibition
2-[(4-Chloro-benzyl)sulfanyl]-4-(2-methyl-prop-yl)-6-[3-(trifluoromethyl)anilino]-pyrimidine-5-carbonitrile 2-Sulfanyl (4-Cl-benzyl), 4-isopropyl, 6-[3-(CF₃)anilino] ~480 (estimated) Lower solubility (sulfanyl), increased steric bulk
4-(Methylthio)-2-phenyl-6-{[3-(trifluoromethyl)phenyl]thio}pyrimidine-5-carbonitrile 4-Methylthio, 2-phenyl, 6-[3-(CF₃)phenylthio] 403.45 High lipophilicity (thioethers), potential CYP450 inhibition
4-(Diethylamino)-6-phenyl-2-([3-(trifluoromethyl)benzyl]sulfanyl)-5-pyrimidinecarbonitrile 4-Diethylamino, 6-phenyl, 2-[3-(CF₃)benzylsulfanyl] 414.57 Enhanced membrane permeability (diethylamino), moderate metabolic liability

Key Observations:

Morpholino vs. Sulfanyl Groups: The morpholino group in the target compound improves aqueous solubility compared to sulfanyl-containing analogs (e.g., ), which exhibit higher lipophilicity but lower bioavailability .

Trifluoromethyl (CF₃) Impact : The 3-(trifluoromethyl)phenyl group in the target and enhances metabolic stability by resisting oxidative degradation, a feature absent in chlorophenyl or methoxy-substituted analogs (e.g., ) .

Amino vs. Thioether Substituents: Diethylamino () or morpholino groups (target) increase hydrogen-bonding capacity, whereas thioethers () prioritize hydrophobic interactions .

Biological Activity

4-Morpholino-2-(2-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile (CAS: 477872-96-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, supported by various studies and findings.

Chemical Structure

The compound can be represented by the following structural formula:

C19H20F3N3O3\text{C}_{19}\text{H}_{20}\text{F}_3\text{N}_3\text{O}_3

1. Anti-inflammatory Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. Studies have shown that certain derivatives demonstrate IC50 values comparable to established COX-2 inhibitors like Celecoxib. For instance, compounds similar to this pyrimidine derivative achieved IC50 values in the submicromolar range, indicating potent anti-inflammatory properties .

CompoundIC50 Value (µM)% Inhibition at 10^-8 M
This compoundTBDTBD
Celecoxib7.70>50%
Nimesulide1.68<50%

2. Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have revealed that it induces apoptosis in various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The mechanism involves cell cycle arrest and increased apoptotic rates, particularly in the sub-G1 and G2/M phases of the cell cycle .

Case Study: MCF-7 Cells

  • Treatment : Compound exposure at various concentrations.
  • Findings :
    • Induction of early and late apoptosis.
    • Significant reduction in cell viability at nanomolar concentrations.

The biological activity of this compound is largely attributed to its ability to inhibit COX-2 and induce apoptosis through modulation of cell cycle checkpoints. Molecular docking studies suggest that the compound effectively binds to COX-2, preventing substrate access and subsequent prostaglandin synthesis, which is crucial for inflammatory responses .

Q & A

Q. What are the established synthetic routes for 4-Morpholino-2-(2-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example:

  • Pyrimidine Core Formation : A three-component reaction under thermal aqueous conditions can assemble the pyrimidine ring, as demonstrated in analogous pyrimidinecarbonitrile syntheses .
  • Substituent Introduction : The morpholino group and trifluoromethylphenyl moiety are introduced via nucleophilic substitution or coupling reactions. Reference Example 67 in describes a similar approach using trifluoromethylphenyl intermediates and LCMS/HPLC for characterization .

Q. Methodological Guidance :

  • Optimize reaction conditions (e.g., solvent, temperature) to improve yield.
  • Use LCMS (e.g., m/z 295 [M+H]+ in ) and HPLC retention times (e.g., 0.81 minutes in ) for real-time monitoring .

Q. How can researchers characterize the compound’s purity and structural integrity?

Key Techniques :

  • Elemental Analysis : Compare experimental vs. theoretical C/H/N percentages (e.g., deviations ≤0.5% as in ) .
  • Spectroscopy :
    • IR : Identify nitrile (C≡N) stretches (~2200 cm⁻¹) and morpholino C-O-C vibrations.
    • NMR : Use δH and δC data (e.g., pyrimidine protons at δ 8.2–8.5 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z [M+H]+) and fragmentation patterns .

Q. Data Interpretation :

  • Cross-validate results with crystallographic data (e.g., ’s Acta Cryst. analysis) to resolve ambiguities .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s biological activity?

Strategy :

  • Functional Group Tuning : Replace the trifluoromethylphenyl group with halogenated or electron-withdrawing groups to alter receptor binding (see ’s comparative table for analogous compounds) .
  • Morpholino Substitution : Test alternative cyclic amines (e.g., piperidine) to modulate solubility and pharmacokinetics .

Q. Experimental Design :

  • Use SAR (Structure-Activity Relationship) studies, guided by computational modeling (e.g., docking simulations for target binding).

Q. How to resolve contradictions in reported synthetic yields or spectral data?

Methodology :

  • Comparative Analysis : Replicate protocols from conflicting studies while controlling variables (e.g., reagent purity, humidity) .
  • Advanced Characterization : Employ high-resolution MS or 2D NMR (e.g., HSQC, HMBC) to verify ambiguous signals .

Q. Case Example :

  • notes consistent C% deficits in elemental analysis across derivatives, suggesting systematic errors (e.g., incomplete combustion) that require corrective calibration .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Key Considerations :

  • Reaction Scalability : Transition from batch to flow chemistry for exothermic steps (e.g., nitrile formation).
  • Purification : Use preparative HPLC (as in ) or recrystallization to maintain purity ≥95% .

Q. How to assess the compound’s stability under physiological conditions?

Protocol :

  • pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via LCMS .
  • Thermal Stability : Use DSC/TGA to determine decomposition thresholds (e.g., reports mp >240°C for related compounds) .

Q. Advanced Analysis :

  • Identify degradation products using HRMS and propose stabilization strategies (e.g., prodrug formulations).

Q. What computational tools predict the compound’s interaction with biological targets?

Tools :

  • Molecular Docking : Software like AutoDock Vina to model binding to kinases or GPCRs.
  • ADMET Prediction : SwissADME or ADMETLab2.0 for bioavailability and toxicity profiling.

Q. Validation :

  • Cross-reference predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) .

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